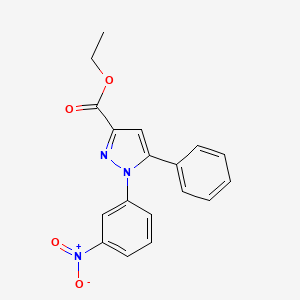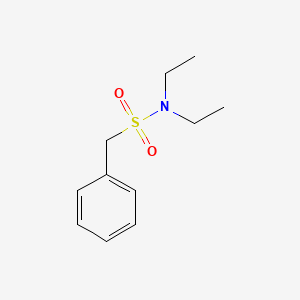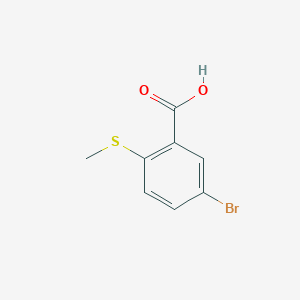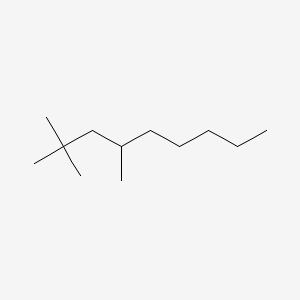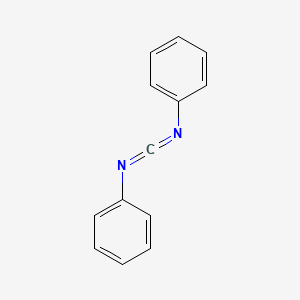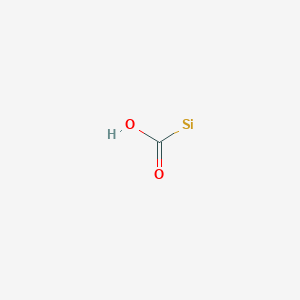
Carboxysilane
Overview
Description
Carboxysilane is a versatile organosilicon compound characterized by the presence of both carboxylic acid and silane functional groups. This unique combination imparts distinct chemical properties, making it valuable in various scientific and industrial applications. This compound is often used as a coupling agent, surface modifier, and in the synthesis of advanced materials.
Scientific Research Applications
Carboxysilane finds extensive use in scientific research across multiple disciplines:
Chemistry: Used as a coupling agent in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in diagnostic imaging agents.
Mechanism of Action
Future Directions
The future directions of silanecarboxylic acid research could involve exploring its potential applications in various fields. For instance, its ability to undergo a decarboxylative Minisci-type reaction with N-heteroarenes under photo- or silver-mediated conditions could be further investigated . Additionally, its role in the synthesis of organofunctional silanes combining carboxy and alkoxy groups within one molecule could also be a subject of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxysilane can be synthesized through several methods, including hydrosilylation and carboxylation reactions. One common approach involves the hydrosilylation of unsaturated carboxylic acids with trialkoxysilanes in the presence of a platinum (IV) dioxide catalyst. This reaction typically occurs under mild conditions and results in high yields of organofunctional silanes .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrosilylation processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Carboxysilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to silanol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Silanol derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Comparison with Similar Compounds
Carboxysilane is unique due to its combination of carboxylic acid and silane functional groups. Similar compounds include:
Alkoxysilanes: These compounds lack the carboxylic acid group and are primarily used as surface modifiers.
Carboxyalkanes: These compounds contain carboxylic acid groups but lack the silane functionality.
Uniqueness: this compound’s dual functionality makes it particularly valuable in applications requiring strong adhesion and compatibility between organic and inorganic materials. Its ability to form stable bonds with a wide range of substrates sets it apart from other similar compounds .
Properties
InChI |
InChI=1S/CHO2Si/c2-1(3)4/h(H,2,3) | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENOLDYITNSPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[Si] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00808205 | |
| Record name | Silanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00808205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.102 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6248-15-3 | |
| Record name | Silanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00808205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


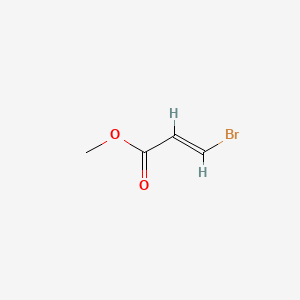
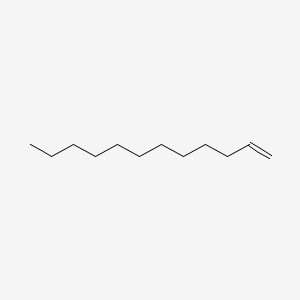

![[1,2,4]Triazolo[1,5-a]pyrazine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B3054842.png)
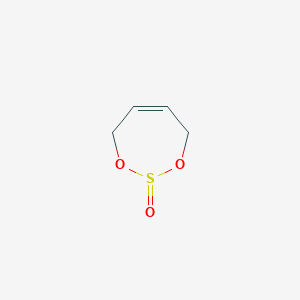
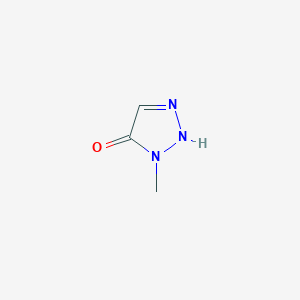
![2-[1-(4-Hydroxyphenyl)ethyl]phenol](/img/structure/B3054846.png)

